N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with the chemical formula CHFNOS and a molecular weight of 466.4 g/mol. It is classified as a thiazolidinone derivative, which features a thiazolidine ring and various functional groups that contribute to its potential biological activity. The compound is notable for its incorporation of trifluoromethyl groups, which often enhance the lipophilicity and metabolic stability of pharmaceutical agents.
The compound is cataloged under the CAS number 1211854-96-4, indicating its recognition in chemical databases. It falls within the category of benzamides and thiazolidinones, which are often explored for their medicinal properties, particularly in the fields of neuropharmacology and enzyme inhibition .
The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide can be achieved through several synthetic pathways. One common method involves the reaction of a thiazolidine derivative with a substituted aniline or amide under controlled conditions to yield the desired benzamide structure.
Key steps in the synthesis may include:
The molecular structure features:
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions typical of amides and thiazolidinones:
The reactivity profile of this compound suggests potential applications in organic synthesis as well as in medicinal chemistry for developing new therapeutic agents.
The mechanism of action for N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide is likely related to its ability to interact with specific biological targets. Given its structure, it may function as an inhibitor for certain enzymes or receptors involved in neurological processes.
Research indicates that compounds with similar structural motifs can act as inhibitors for acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in cholinergic signaling pathways . This inhibition could lead to enhanced neurotransmission, making it a candidate for treating cognitive disorders.
The presence of trifluoromethyl groups contributes to increased lipophilicity and potentially alters solubility characteristics. These properties are significant when considering the compound's bioavailability and pharmacokinetics.
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3